Boc5 -

Boc5

Catalog Number: EVT-263533
CAS Number:
Molecular Formula: C54H52N4O16S2
Molecular Weight: 1077.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Boc5 is an agonist of the GLP-1R.
Overview

Boc5, also known as 1,3-bis[[4-(tert-butoxycarbonyl)phenyl]methyl]urea, is a compound that has gained attention in the field of organic chemistry and pharmaceutical sciences. This compound is classified as a peptide derivative and is often utilized in protein synthesis and drug discovery due to its unique structural properties and reactivity.

Source and Classification

Boc5 is synthesized from various starting materials that include amino acids and other organic compounds. It falls under the category of N-Boc protected compounds, where the Boc (tert-butoxycarbonyl) group serves as a protecting group for amines during chemical reactions. This classification is crucial in organic synthesis, particularly in peptide chemistry, where selective protection and deprotection of amino groups are necessary for the successful assembly of peptide chains.

Synthesis Analysis

Methods and Technical Details

The synthesis of Boc5 can be achieved through several methods that involve the use of protective groups to facilitate reactions without unwanted side reactions. The following are notable methods for synthesizing Boc5:

  1. Direct Coupling: One common method involves coupling Boc-protected amino acids with other building blocks using coupling agents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt). This method allows for the formation of peptide bonds while maintaining the integrity of the Boc group.
  2. Lithiation Techniques: As reported in literature, directed lithiations can be employed to introduce functional groups selectively at specific positions on the Boc5 structure. This method enhances regioselectivity and yields desired derivatives effectively .
  3. Acid-Catalyzed Hydrolysis: The Boc group can be removed under acidic conditions to yield free amines, which can then be further reacted or incorporated into larger peptide structures .

Technical Data

The synthetic routes often require careful monitoring through techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product identity and purity.

Molecular Structure Analysis

Structure and Data

Boc5 has a complex molecular structure characterized by multiple functional groups, including:

  • Boc Group: Provides stability and protects the amine during synthesis.
  • Urea Linkage: Connects different aromatic moieties, enhancing solubility and reactivity.

The molecular formula for Boc5 is C20H28N4O4C_{20}H_{28}N_4O_4, and its structure can be represented as follows:

Boc5 Structure  Illustration of molecular structure \text{Boc5 Structure }\quad \text{ Illustration of molecular structure }

Data

  • Molecular Weight: Approximately 372.46 g/mol
  • Melting Point: Specific melting points are often determined during synthesis but are not universally reported.
Chemical Reactions Analysis

Reactions and Technical Details

Boc5 participates in several chemical reactions, primarily involving:

  • Peptide Bond Formation: The Boc group allows for selective formation of peptide bonds without interfering with other functional groups.
  • Deprotection Reactions: Under acidic conditions, the Boc group can be removed to yield free amino groups for further reactions.

These reactions are critical in synthesizing larger peptides or proteins where precise control over functional groups is necessary.

Mechanism of Action

Process and Data

The mechanism of action for Boc5 primarily revolves around its role in peptide synthesis:

  1. Activation of Carboxylic Acids: The Boc group stabilizes the amine, allowing it to react with activated carboxylic acids efficiently.
  2. Formation of Peptide Bonds: Through coupling reactions, Boc5 facilitates the formation of stable peptide bonds, essential for constructing polypeptides.

Data from studies indicate that using Boc-protected amino acids leads to higher yields in peptide synthesis compared to unprotected counterparts due to reduced side reactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane but poorly soluble in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but sensitive to strong acids or bases that can hydrolyze the Boc group.
  • Reactivity: Reacts readily with nucleophiles, making it suitable for various synthetic applications.
Applications

Boc5 has several scientific uses, including:

  • Peptide Synthesis: It serves as a key building block in synthesizing peptides through solid-phase or solution-phase methods.
  • Drug Discovery: Its derivatives are explored for potential therapeutic applications due to their biological activity.
  • Bioconjugation: Used in developing bioconjugates where precise control over functionalization is required.
Discovery and Development of Boc5 as a Non-Peptidic GLP-1 Receptor Agonist

High-Throughput Screening and Identification of Boc5

The discovery of Boc5 (structure: C₅₄H₅₂N₄O₁₆S₂) originated from an innovative high-throughput screening (HTS) campaign targeting the glucagon-like peptide-1 receptor (GLP-1R), a Class B G-protein-coupled receptor (GPCR). Researchers screened 48,160 small-molecule compounds using a luciferase reporter assay in HEK293 cells stably expressing the rat GLP-1R gene linked to a cAMP response element (CRE) [1] [6]. This approach exploited the receptor’s cAMP signaling pathway as a primary readout for agonist activity. Boc5 emerged as the first non-peptidic compound demonstrating full agonism at GLP-1R, with an initial half-maximal effective concentration (EC₅₀) of ~100 nM in vitro [1] [8]. Its identification marked a breakthrough in diabetes drug discovery, offering a potential alternative to peptide-based GLP-1R agonists like exenatide, which require injection.

The HTS methodology faced significant challenges due to GLP-1R’s high energy barrier for activation and lack of constitutive activity. To enhance sensitivity, some screens employed positive allosteric modulators (PAMs) like BETP, lowering the activation threshold and enabling detection of weak agonists [7]. While Boc5 was identified without PAMs, later optimization efforts for other compounds used this strategy to improve hit rates from <0.02% to >35% in iterative screening [10]. The primary screen measured compound efficacy relative to native GLP-1, with Boc5 achieving comparable maximal cAMP activation despite lower potency [6].

Table 1: High-Throughput Screening Parameters for Boc5 Identification

ParameterDetails
Compound Library48,160 diverse small molecules
Cell LineHEK293 cells expressing rat GLP-1R
Reporter SystemLuciferase under cAMP Response Element (CRE) control
Primary ReadoutcAMP-dependent luminescence (agonism relative to GLP-1)
Hit Criteria>30% activation of GLP-1R at 10 μM concentration
Key HitBoc5 (EC₅₀: ~100 nM; full agonism)

Structural Evolution from Cyclobutane Derivatives to WB4-24 Analogues

Boc5 features a unique tetrasubstituted cyclobutane core with four symmetrical arms, each comprising a thiophene-carbonyloxy-phenyl moiety linked via ester bonds [1] [3]. This architecture allows simultaneous engagement with multiple receptor domains. Early structure-activity relationship (SAR) studies revealed that ester hydrolysis at the "west-end" (Boc group) or "east-end" (thienyl group) generated inactive metabolites like dethiopheneacyl-Boc5 and bisdethiopheneacyl-Boc5, explaining its limited oral bioavailability [3]. Metabolism studies confirmed Boc5’s stability against cytochrome P450 enzymes but identified serum albumin as a pseudo-esterase mediating slow plasma hydrolysis [2]. Human serum albumin’s Tyr⁴¹¹ and Lys residues covalently bind hydrolyzed fragments, accelerating clearance [2].

To improve metabolic stability and potency, researchers developed WB4-24, an analogue with methoxy substitutions replacing Boc5’s tert-butoxy groups [1] [4]. WB4-24 exhibited superior EC₅₀ values (23 nM vs. Boc5’s 45 nM) in cAMP assays and enhanced in vivo efficacy [4] [5]. Cryo-electron microscopy (cryo-EM) structures of Boc5 and WB4-24 bound to GLP-1R revealed a peptidomimetic binding mode: One arm penetrates deeply into the orthosteric pocket (targeting TM1/TM7), overlapping with residues A⁸–D¹⁵ of native GLP-1, while other arms engage ECL2 and TM2-TM3 clefts [4] [5]. This stabilizes an active receptor conformation resembling peptide-bound states, enabling Gₛ protein coupling without β-arrestin recruitment [5].

Table 2: Structural and Pharmacokinetic Properties of Cyclobutane Derivatives

CompoundKey Structural FeaturesMetabolic StabilityGLP-1R EC₅₀ (cAMP)
Boc5Tetrasubstituted cyclobutane; tert-butoxy groupsLow; hydrolyzed by serum albumin45 ± 1.12 nM
WB4-24Methoxy substitutions; preserved coreModerate improvement over Boc523 ± 1.13 nM
Boc5 MetabolitesDethiopheneacyl-/Bisdethiopheneacyl-Boc5Inactive; rapid clearance>10,000 nM

Pharmacological Validation in Preclinical Models of Type 2 Diabetes

Boc5’s efficacy was rigorously validated in genetic and diet-induced models of type 2 diabetes (T2D). In db/db mice (leptin receptor-deficient), daily intraperitoneal administration (2–3 mg, 4–6 weeks) produced dose-dependent benefits:

  • Normalization of hemoglobin A1c (HbA1c) from 8.5% to 5.0% (non-diabetic level) [6] [8]
  • Restoration of glucose tolerance (AUC reduced by 55%) and fasting glucose (from 16 mM to 6 mM) [8]
  • Sustained glycemic control persisting 10 weeks post-treatment cessation [8]
  • Reduced body weight (15% decrease) and fat mass via suppressed food intake and slowed gastric emptying [6]

In diet-induced obese (DIO) mice, Boc5 (0.3–3 mg, 3×/week, 12 weeks) reversed insulin resistance and β-cell hyperplasia, normalized dyslipidemia, and reduced hepatic steatosis [1] [3]. Mechanistic studies confirmed Boc5’s actions mirrored native GLP-1:

  • Glucose-dependent insulin secretion (2.5-fold increase in insulinogenic index) [8]
  • Appetite suppression (dose-dependent 30–50% acute food intake reduction) via central and vagal GLP-1R [6]
  • Insulin sensitization (improved insulin tolerance tests after chronic dosing) [8]

Table 3: Pharmacological Effects of Boc5 in Preclinical T2D Models

ModelDosing RegimenKey Efficacy OutcomesProposed Mechanisms
db/db mice3 mg/day ip × 4 weeksHbA1c ↓ to 5.0%; Fasting glucose ↓ 60%; Body weight ↓ 15%Insulin secretion ↑; Gastric emptying ↓
DIO mice3 mg 3×/week ip × 12 weeksInsulin sensitivity ↑; β-cell mass normalized; Liver injury ↓Appetite suppression; Adipokine modulation

Properties

Product Name

Boc5

IUPAC Name

2,4-bis[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]-1,3-bis[[4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]cyclobutane-1,3-dicarboxylic acid

Molecular Formula

C54H52N4O16S2

Molecular Weight

1077.1 g/mol

InChI

InChI=1S/C54H52N4O16S2/c1-51(2,3)73-49(67)55-33-19-13-29(14-20-33)43(59)57-53(47(63)64)41(31-17-23-35(37(27-31)69-7)71-45(61)39-11-9-25-75-39)54(48(65)66,58-44(60)30-15-21-34(22-16-30)56-50(68)74-52(4,5)6)42(53)32-18-24-36(38(28-32)70-8)72-46(62)40-12-10-26-76-40/h9-28,41-42H,1-8H3,(H,55,67)(H,56,68)(H,57,59)(H,58,60)(H,63,64)(H,65,66)

InChI Key

JSLFGFBQFKCNSQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2(C(C(C2C3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC)(C(=O)O)NC(=O)C5=CC=C(C=C5)NC(=O)OC(C)(C)C)C6=CC(=C(C=C6)OC(=O)C7=CC=CS7)OC)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Boc5; Boc-5; Boc 5;

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2(C(C(C2C3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC)(C(=O)O)NC(=O)C5=CC=C(C=C5)NC(=O)OC(C)(C)C)C6=CC(=C(C=C6)OC(=O)C7=CC=CS7)OC)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.